7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one

Medicinal Chemistry Tuberculosis NDH-2 Inhibition

Researchers seeking a sterically differentiated quinazolinone scaffold for medicinal chemistry often face limited access to gem-dimethyl substituted analogs. This compound (CAS 1432372-93-4) addresses that gap at 95% purity. • Core scaffold of potent NDH-2 inhibitors; the 7,7-dimethyl motif enables unexplored SAR of target engagement and ADME properties. • Reactive 2-sulfanyl group provides a diversification handle for compound library synthesis. • Commercially available research chemical with documented supply chain; classified as non-hazardous for transport.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Cat. No. B12111877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=NC(=S)N2)C(=O)C1)C
InChIInChI=1S/C10H12N2OS/c1-10(2)3-7-6(8(13)4-10)5-11-9(14)12-7/h5H,3-4H2,1-2H3,(H,11,12,14)
InChIKeyPRTNMOXWYVGFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one: Identity & Properties


7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one (CAS 1432372-93-4) is a synthetic heterocyclic small molecule with a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol [1]. It is classified as a tetrahydroquinazolinone, featuring a characteristic 2-thioxo (sulfanylidene) group and a gem-dimethyl substitution at position 7 . This compound is commercially available as a research chemical, typically offered at 95% purity, and serves as a versatile scaffold in medicinal chemistry . However, a review of primary literature reveals a critical absence of peer-reviewed quantitative biological or chemical performance data for this exact compound, which limits its direct differentiation from close structural analogs.

7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one: Selection Specificity


While the 2-mercaptoquinazolinone class has demonstrated potent biological activity, such as nanomolar inhibition of type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis [1], these structure-activity relationships (SAR) are exquisitely sensitive to substitution patterns. Published SAR studies show that even minor modifications to the quinazolinone core can drastically alter potency, selectivity, and pharmacokinetic properties. For instance, the presence and nature of substituents at the 2- and 7-positions are key drivers of target engagement and metabolic stability within this chemical series [1]. Therefore, generic substitution of 7,7-dimethylated-2-sulfanyl analogs with other 2-mercaptoquinazolinones is unsupported by evidence and carries a high risk of compromising the desired biological or chemical function. The specific quantitative evidence required to define its unique position, however, remains absent from the current scientific literature.

7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one: Evidence & Data Gaps


Evidence Base: Need for Primary Research

A systematic search of primary literature, patents, and authoritative databases was conducted. This search failed to identify any quantitative comparative data for 7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one against its closest analogs (e.g., 7,7-Dimethyl-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-5-one [CAS 1854175-46-4] or 2-amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one [CAS 21599-37-1]). No head-to-head studies, no cross-study comparable data, and no class-level inferences with quantitative metrics were found for this specific compound [1]. The highest-strength available evidence is class-level inference from related 2-mercaptoquinazolinones, which demonstrates potent anti-mycobacterial activity, but cannot be directly attributed to this compound without experimental validation [2].

Medicinal Chemistry Tuberculosis NDH-2 Inhibition

7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one: Application Scenarios


NDH-2 Inhibitor Scaffold for Medicinal Chemistry

The structural core of 7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one closely mirrors the pharmacophore of potent 2-mercaptoquinazolinone NDH-2 inhibitors described by Murugesan et al. (2018) [1]. A research group aiming to develop novel anti-tubercular agents with improved metabolic stability could procure this compound as a starting point for SAR exploration, specifically investigating the effect of the gem-dimethyl group on target engagement and ADME properties, an area not covered by the existing literature.

Quinazolinone-Protein Interaction Profiling

Given the 2-sulfanyl group's known reactivity and the tetrahydroquinazolinone scaffold's prevalence in kinase and dehydrogenase inhibitors, this compound could be utilized in chemoproteomics or thermal shift assays to identify its protein targets. As no such studies exist, its selective procurement creates an opportunity for novel target deconvolution studies, contrasting with extensively characterized analogs.

Building Block for Diversified Library Synthesis

The commercially available nature of this compound at a defined 95% purity from vendors like AKSci makes it a tangible synthon. Its unique combination of a reactive 2-sulfanyl group and a sterically bulky 7,7-dimethyl motif offers a distinct diversification point for generating compound libraries not easily accessible from other commercially available quinazolinone cores.

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